Absolute Stereospecificity in Aryl Sulfotransferase: (S)-Enantiomer Is the Sole Substrate, Unlike 1-Phenylethanol
In a direct head-to-head study of benzylic alcohol substrates for purified rat hepatic aryl sulfotransferase IV, 2-methyl-1-phenyl-1-propanol displayed absolute stereospecificity: only the (−)-(S)-enantiomer was a substrate for sulfation, whereas the (+)-(R)-enantiomer acted exclusively as a competitive inhibitor [1]. This contrasts sharply with the smaller analog 1-phenylethanol, where both (+)-(R)- and (−)-(S)-enantiomers were substrates, with the kcat/Km ratio differing only twofold between enantiomers [1]. The absolute on/off switch between substrate and inhibitor across enantiomers is unique to the branched 2-methyl-1-phenyl-1-propanol scaffold and is not observed for 1-phenylethanol or 1,2,3,4-tetrahydro-1-naphthol [1].
| Evidence Dimension | Enantiomer substrate/inhibitor classification for aryl sulfotransferase IV |
|---|---|
| Target Compound Data | Only (−)-(S)-enantiomer is a substrate; (+)-(R)-enantiomer is a competitive inhibitor (Ki not separately reported vs. 1-naphthalenemethanol) |
| Comparator Or Baseline | 1-Phenylethanol: both (+)-(R) and (−)-(S) are substrates; kcat/Km [(−)-(S)] ≈ 2 × kcat/Km [(+)-(R)] |
| Quantified Difference | Qualitative switch: substrate vs. inhibitor determined by configuration (absolute stereospecificity) vs. twofold kinetic preference (non-absolute) |
| Conditions | Purified rat hepatic aryl sulfotransferase IV; PAPS-dependent sulfation assay; benzylic alcohols of known stereochemistry (Rao & Duffel, Chirality, 1991) |
Why This Matters
An absolute stereochemical on/off switch between enantiomers makes this compound the only choice among benzylic alcohols for experiments requiring selective sulfotransferase substrate or inhibitor tools, where 1-phenylethanol and other analogs fail to discriminate.
- [1] Rao, S.I.; Duffel, M.W. Benzylic alcohols as stereospecific substrates and inhibitors for aryl sulfotransferase. Chirality, 1991, 3, 104–111. DOI: 10.1002/chir.530030205. PMID: 1863522. View Source
